molecular formula C19H12ClFN4O B2403370 (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide CAS No. 1181473-98-2

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide

Numéro de catalogue: B2403370
Numéro CAS: 1181473-98-2
Poids moléculaire: 366.78
Clé InChI: RJLIHSODOGVHQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide, also known as AZD-5153, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are important epigenetic regulators that control the expression of genes involved in various cellular processes, including inflammation, cell cycle, and differentiation. AZD-5153 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers and inflammatory diseases.

Mécanisme D'action

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide is a potent inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. BET proteins are important epigenetic regulators that bind to acetylated histones and regulate the expression of genes involved in various cellular processes. This compound binds to the bromodomain of BET proteins and prevents them from binding to acetylated histones, thereby inhibiting their activity. This leads to the downregulation of genes involved in cancer and inflammation, resulting in the inhibition of tumor growth and inflammation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the migration of immune cells to the site of inflammation. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of the BET family of proteins, with a favorable safety profile. It has been extensively studied in preclinical models of cancer and inflammatory diseases, and has shown promising results. However, there are also some limitations to using this compound in lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain types of cancer or inflammatory diseases. In addition, the optimal dosing and scheduling of this compound may vary depending on the type of cancer or inflammatory disease being studied.

Orientations Futures

There are several future directions for the development of (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide. One potential direction is the combination of this compound with other therapies, such as chemotherapy, radiation therapy, or immunotherapy, to enhance its efficacy. Another potential direction is the development of this compound as a treatment for other diseases, such as autoimmune diseases or neurological disorders, where BET proteins have been implicated in disease pathogenesis. In addition, further studies are needed to determine the optimal dosing and scheduling of this compound in different types of cancer and inflammatory diseases, and to identify biomarkers that can predict response to this compound therapy.

Méthodes De Synthèse

The synthesis of (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide involves several steps, starting from commercially available starting materials. The first step involves the formation of a pyrazole ring by reacting 4-chlorophenylhydrazine with ethyl acetoacetate. The resulting pyrazolone is then treated with 2-fluorobenzonitrile to form the cyano-enone intermediate. The final step involves the addition of (E)-3-aminoprop-2-enenitrile to the cyano-enone intermediate to form this compound.

Applications De Recherche Scientifique

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide has been extensively studied in preclinical models of cancer and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the migration of immune cells to the site of inflammation.

Propriétés

IUPAC Name

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O/c20-15-5-7-16(8-6-15)25-12-13(11-23-25)9-14(10-22)19(26)24-18-4-2-1-3-17(18)21/h1-9,11-12H,(H,24,26)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLIHSODOGVHQR-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.